molecular formula C13H17ClN4O B12260845 N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12260845
M. Wt: 280.75 g/mol
InChI Key: AKVFUNLRVDXGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a cyclopropanecarboxamide group, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H17ClN4O/c14-10-6-15-13(16-7-10)18-5-1-2-11(8-18)17-12(19)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,17,19)

InChI Key

AKVFUNLRVDXGLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Cl)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chloropyrimidine moiety is then introduced through nucleophilic substitution reactions. Finally, the cyclopropanecarboxamide group is attached using amide coupling reactions, often facilitated by coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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